

Application Notes and Protocols for Orvepitant Maleate in Laboratory Use

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Orvepitant Maleate is a potent and selective, orally active antagonist of the neurokinin-1 (NK-1) receptor, with a pKi of 10.2 for the human receptor.[1] It has been investigated for its potential therapeutic effects in conditions such as depressive disorders and chronic refractory cough.[2][3] As a non-peptide antagonist of the NK-1 receptor, Orvepitant Maleate blocks the binding of Substance P, a neuropeptide involved in neuroinflammation, pain transmission, and other physiological and pathophysiological processes.[4] Understanding the solubility and handling characteristics of Orvepitant Maleate is crucial for its effective use in preclinical and clinical research settings.

These application notes provide a summary of the known solubility characteristics of **Orvepitant Maleate**, detailed protocols for its handling and solubility determination in a laboratory setting, and an overview of its mechanism of action.

Physicochemical Properties of Orvepitant Maleate

A summary of the key physicochemical properties of **Orvepitant Maleate** is presented in the table below.



Property	Value	Source
Chemical Formula	C35H39F7N4O6	MedKoo Biosciences
Molecular Weight	744.71 g/mol	MedKoo Biosciences
CAS Number	579475-24-4	MedKoo Biosciences
Appearance	Solid	Cayman Chemical[1]
pKi for human NK-1 receptor	10.2	MedChemExpress

Solubility Data

Quantitative solubility data for **Orvepitant Maleate** in common laboratory solvents is not extensively available in the public domain. The following tables summarize the available qualitative and formulation-specific solubility information.

Table 3.1: Qualitative Solubility of Orvepitant Maleate

Solvent	Solubility	Concentration Range	Source
Acetonitrile	Slightly Soluble	0.1 - 1 mg/mL	Cayman Chemical
Chloroform	Slightly Soluble	0.1 - 1 mg/mL	Cayman Chemical

Table 3.2: Solubility in Co-Solvent Systems for Formulation

The following protocols have been used to achieve a concentration of ≥ 5 mg/mL, though the saturation point was not determined. These are intended for creating stock solutions for in vivo or in vitro studies where higher concentrations in aqueous-based vehicles are required.



Protocol	Co-Solvent System	Achieved Concentration	Source
1	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 5 mg/mL (6.71 mM)	MedChemExpress
2	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 5 mg/mL (6.71 mM)	MedChemExpress
3	10% DMSO, 90% Corn Oil	≥ 5 mg/mL (6.71 mM)	MedChemExpress

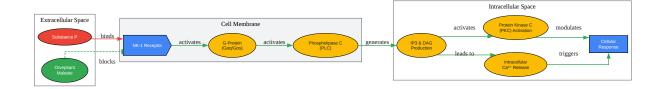
Note: For co-solvent systems, it is recommended to dissolve **Orvepitant Maleate** in DMSO first before adding the other components sequentially. Gentle heating and/or sonication can aid in dissolution if precipitation occurs.

Mechanism of Action: NK-1 Receptor Antagonism

Orvepitant Maleate exerts its pharmacological effects by acting as a competitive antagonist at the neurokinin-1 (NK-1) receptor. The endogenous ligand for the NK-1 receptor is Substance P, a neuropeptide of the tachykinin family. The binding of Substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that is implicated in a variety of physiological processes, including the transmission of pain signals, inflammation, and the regulation of mood and anxiety.

The signaling pathway is initiated by the binding of Substance P to the NK-1 receptor, which leads to a conformational change in the receptor and the activation of associated G-proteins, primarily Gαq and Gαs. This activation, in turn, stimulates downstream effector enzymes such as phospholipase C (PLC) and adenylyl cyclase, leading to the generation of second messengers like inositol triphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP). These second messengers then propagate the signal, leading to the activation of protein kinase C (PKC) and the release of intracellular calcium, ultimately resulting in various cellular responses. **Orvepitant Maleate** blocks the initial step of this cascade by preventing Substance P from binding to the NK-1 receptor.





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Caption: NK-1 Receptor Signaling and **Orvepitant Maleate** Inhibition.

Experimental Protocols General Handling and Storage

- Storage: **Orvepitant Maleate** should be stored as a solid at -20°C for long-term storage.
- Stock Solutions: Once prepared, stock solutions should be aliquoted and stored at -80°C for up to six months or -20°C for up to one month to prevent degradation from repeated freeze-thaw cycles.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium (thermodynamic) solubility of **Orvepitant Maleate**, a reliable method for establishing the true solubility of a compound.

Materials:

- Orvepitant Maleate (solid)
- Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol)

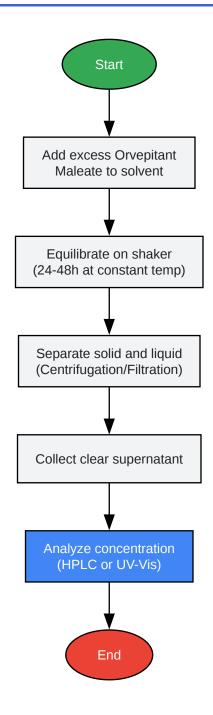


- Vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PVDF)
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
- Analytical balance
- pH meter

Procedure:

- Preparation: Add an excess amount of solid Orvepitant Maleate to a series of vials
 containing a known volume of the desired solvent. Ensure there is undissolved solid material
 at the bottom of each vial.
- Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).
- Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.
- Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. For further purification, the supernatant can be filtered through a syringe filter.
- Quantification: Analyze the concentration of Orvepitant Maleate in the clear supernatant
 using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard
 curve of Orvepitant Maleate in the same solvent should be prepared for accurate
 quantification.
- pH Measurement: For aqueous solutions, measure the final pH of the saturated solution to assess any changes.





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